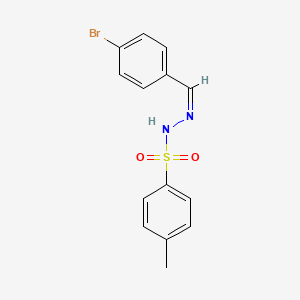

4-Bromobenzaldehyde tosylhydrazone

説明

Historical Context and Evolution as Versatile Synthons

The journey of N-tosylhydrazones in organic chemistry began with their foundational role in the Shapiro and Bamford-Stevens reactions, which facilitated the conversion of carbonyl compounds into alkenes. wikipedia.orgarkat-usa.orgwikipedia.org Initially recognized for their utility in elimination reactions, the scope of N-tosylhydrazones has expanded dramatically over the decades. wikipedia.org What were once considered simple precursors for alkene synthesis have evolved into multifaceted synthons capable of participating in a wide array of chemical transformations. This evolution has been driven by the continuous exploration of their reactivity, leading to the development of novel synthetic methodologies. scirp.orgnih.gov

Overview of Key Transformations Involving N-Tosylhydrazones

The chemical utility of N-tosylhydrazones is extensive, encompassing a variety of transformations that allow for the formation of diverse and complex molecules. These compounds can act as precursors to diazo compounds and carbenes, which are highly reactive intermediates. researchgate.net

Key transformations involving N-tosylhydrazones include:

Shapiro Reaction: The reaction of a tosylhydrazone with two equivalents of a strong base, typically an organolithium reagent, to generate a vinyllithium (B1195746) species, which can then be quenched with an electrophile to form an alkene. wikipedia.orgunirioja.esorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. unirioja.es

Bamford-Stevens Reaction: The base-catalyzed decomposition of tosylhydrazones to form alkenes. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction conditions, particularly the choice of solvent (protic or aprotic), can influence the regioselectivity and stereoselectivity of the resulting alkene. wikipedia.orgadichemistry.com

Cross-Coupling Reactions: N-tosylhydrazones can participate in transition-metal-catalyzed cross-coupling reactions, serving as coupling partners to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgscirp.org These reactions have significantly broadened the synthetic utility of tosylhydrazones.

Cyclization Reactions: The reactivity of N-tosylhydrazones has been harnessed in various cyclization strategies to construct a wide range of cyclic and heterocyclic compounds. rsc.org

Insertion Reactions: As precursors to carbenes, N-tosylhydrazones can undergo insertion reactions into various bonds, providing a direct method for functionalization. nih.gov

Specific Focus: 4-Bromobenzaldehyde (B125591) Tosylhydrazone as a Precursor in Modern Organic Synthesis

Within the diverse family of N-tosylhydrazones, 4-Bromobenzaldehyde tosylhydrazone holds a significant position as a valuable precursor in contemporary organic synthesis. Its structure incorporates a bromo-substituted aromatic ring, which provides a reactive handle for a multitude of synthetic manipulations, particularly in cross-coupling reactions.

The parent aldehyde, 4-bromobenzaldehyde, is readily synthesized through various methods, including the oxidation of p-bromotoluene or the hydrolysis of p-bromobenzal bromide. lookchem.comorgsyn.org It can also be prepared by the selective oxidation of 4-bromobenzyl alcohol. orgsyn.org The subsequent condensation with tosylhydrazine affords this compound. bhu.ac.in

The presence of the bromine atom makes this tosylhydrazone an ideal substrate for reactions such as the Suzuki and Heck couplings, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. This dual reactivity, stemming from both the tosylhydrazone moiety and the aryl bromide, allows for sequential and one-pot multi-component reactions, enabling the efficient construction of complex molecular frameworks. nih.gov For instance, the tosylhydrazone can first undergo a reductive coupling, followed by a palladium-catalyzed Suzuki coupling at the bromide position, all in a single pot. nih.gov

Furthermore, the electronic properties of the bromo-substituted ring can influence the reactivity of the tosylhydrazone group, offering opportunities for fine-tuning reaction conditions and outcomes. The versatility of this compound has been demonstrated in the synthesis of various organic molecules, including those with potential applications in materials science and medicinal chemistry. rsc.orgnih.gov

Below is a table summarizing key data related to 4-Bromobenzaldehyde and its tosylhydrazone derivative.

| Property | 4-Bromobenzaldehyde | This compound |

| CAS Number | 1122-91-4 | 19350-68-6 sigmaaldrich.com |

| Molecular Formula | C₇H₅BrO | C₁₄H₁₃BrN₂O₂S |

| Melting Point | 58-59 °C orgsyn.org | Not readily available |

| Key Synthetic Routes | Oxidation of p-bromotoluene lookchem.comorgsyn.org | Condensation of 4-bromobenzaldehyde and tosylhydrazine bhu.ac.in |

| Key Reactions | Formation of tosylhydrazone bhu.ac.in | Shapiro reaction, Bamford-Stevens reaction, Cross-coupling reactions wikipedia.orgunirioja.esnih.gov |

The following table details research findings related to reactions involving N-tosylhydrazones, highlighting the broad scope of their applications.

| Reaction Type | Description | Key Findings |

| Shapiro Reaction | Conversion of tosylhydrazones to alkenes via a vinyllithium intermediate. wikipedia.orgunirioja.es | An efficient method for creating new C-C bonds and introducing vinyl functionality. unirioja.es |

| Bamford-Stevens Reaction | Base-catalyzed decomposition of tosylhydrazones to alkenes. wikipedia.orgjk-sci.com | Solvent choice dictates the reaction pathway, proceeding through a carbenium ion in protic solvents and a carbene in aprotic solvents. jk-sci.comadichemistry.com |

| Palladium-Catalyzed Cross-Coupling | Coupling of N-tosylhydrazones with various partners. scirp.orgresearchgate.net | Enables the formation of Csp2–Csp3 and Csp2–Csp2 bonds in one-pot reactions. nih.gov |

| Cycloaddition Reactions | Construction of cyclic compounds using N-tosylhydrazones. nih.govrsc.org | Can be used to synthesize isoxazolines through a [2 + 2 + 1] cycloaddition. nih.gov |

| Metal-Free Transformations | Reactions of N-tosylhydrazones without a transition metal catalyst. researchgate.netresearchgate.net | Can undergo photoinduced carbene transfer reactions. nih.gov |

特性

分子式 |

C14H13BrN2O2S |

|---|---|

分子量 |

353.24 g/mol |

IUPAC名 |

N-[(Z)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C14H13BrN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3/b16-10- |

InChIキー |

BPJBUIWCUYKVNL-YBEGLDIGSA-N |

異性体SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)Br |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br |

製品の起源 |

United States |

Synthesis and Preparation of 4 Bromobenzaldehyde Tosylhydrazone

General Synthetic Methodologies for Tosylhydrazone Derivatives

The synthesis of tosylhydrazones is a well-established transformation in organic chemistry, primarily achieved through the reaction of an aldehyde or ketone with tosylhydrazine. wikipedia.org This condensation reaction is often facilitated by an acid catalyst, such as hydrochloric acid, in a suitable solvent like ethanol (B145695). wikipedia.org The general applicability of this method allows for the preparation of a wide array of tosylhydrazone derivatives from various carbonyl compounds.

The reaction conditions can be adapted to suit the reactivity of the specific aldehyde or ketone. For many aromatic aldehydes, the reaction proceeds readily at room temperature or with gentle heating. nih.gov The choice of solvent can influence the reaction rate and yield, with common options including ethanol, methanol (B129727), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF). bristol.ac.uknih.gov In some instances, the reaction can be carried out under solvent-free conditions, offering a greener and more efficient alternative. nih.gov

Optimized Protocols for the Synthesis of 4-Bromobenzaldehyde (B125591) Tosylhydrazone

Several optimized protocols have been developed for the efficient synthesis of 4-bromobenzaldehyde tosylhydrazone, aiming to maximize yield and minimize reaction time.

One highly effective method involves the direct reaction of 4-bromobenzaldehyde with tosylhydrazine. In a typical procedure, equimolar amounts of 4-bromobenzaldehyde and p-toluenesulfonohydrazide are mixed in a suitable solvent. For instance, a slurry of p-toluenesulfonylhydrazide in methanol can be treated with 4-bromobenzaldehyde, leading to a mildly exothermic reaction and subsequent crystallization of the product upon cooling. orgsyn.org This straightforward approach often provides high yields of the desired tosylhydrazone.

A particularly efficient and environmentally friendly method utilizes a solvent-free grinding technique. nih.gov By grinding a mixture of 4-bromobenzaldehyde and tosylhydrazine in a mortar and pestle at room temperature, the reaction can be completed within minutes, yielding the product in excellent yields. nih.gov This method avoids the use of potentially hazardous organic solvents and simplifies the work-up procedure.

Furthermore, the in situ generation of the tosylhydrazone from 4-bromobenzaldehyde and tosylhydrazine is a common strategy in one-pot multi-component reactions. nih.govnih.gov This approach is particularly useful when the tosylhydrazone is used immediately in a subsequent transformation, such as a cross-coupling reaction. For example, the tosylhydrazone can be formed in a solvent like 1,4-dioxane (B91453) at an elevated temperature, followed by the addition of other reagents for the next reaction step. nih.gov

Evaluation of Reaction Parameters and Yield Efficiency

The efficiency of this compound synthesis is influenced by several key reaction parameters, including the choice of solvent, temperature, and the use of catalysts.

Solvent Effects: The choice of solvent can significantly impact the reaction yield. Studies have shown that for the synthesis of similar tosylhydrazones, acetonitrile often provides the highest yields when the reaction is conducted at room temperature. nih.gov Other solvents like ethanol, ethyl acetate (B1210297), and tetrahydrofuran also facilitate the reaction, albeit with slightly lower efficiencies. nih.gov

Temperature: The reaction temperature is another critical factor. While many tosylhydrazone formations proceed efficiently at room temperature, in some cases, elevated temperatures can be employed to accelerate the reaction. nih.gov For instance, refluxing the reactants in acetonitrile can lead to a completed reaction in a shorter time frame without a significant change in yield compared to room temperature conditions. nih.gov

Catalysis: While the condensation reaction to form tosylhydrazones can often proceed without a catalyst, particularly with reactive aldehydes, the use of an acid catalyst can enhance the reaction rate. wikipedia.org However, for many optimized protocols, especially those involving highly reactive starting materials or solvent-free conditions, a catalyst may not be necessary. nih.gov

The following table summarizes the impact of different reaction conditions on the yield of a representative tosylhydrazone synthesis, highlighting the effectiveness of the solvent-free grinding method.

| Entry | Solvent | Condition | Time (min) | Yield (%) |

| 1 | CH3CN | Room Temperature | 120 | 92 |

| 2 | EtOH | Room Temperature | 120 | 89 |

| 3 | EtOAc | Room Temperature | 120 | 84 |

| 4 | Toluene | Room Temperature | 120 | - |

| 5 | CHCl3 | Room Temperature | 120 | - |

| 6 | THF | Room Temperature | 120 | - |

| 7 | DMF | Room Temperature | 120 | - |

| 8 | CH3CN | Reflux | 30 | - |

| 9 | None | Grinding | 1 | 95 |

| 10 | None | Grinding | 2 | 95 |

| 11 | None | Grinding | 5 | 95 |

| Data adapted from a study on the synthesis of N-tosylhydrazones, demonstrating the general trends in reaction optimization. nih.gov |

Reactivity and Mechanistic Investigations of 4 Bromobenzaldehyde Tosylhydrazone

General Reaction Pathways

The reactivity of 4-bromobenzaldehyde (B125591) tosylhydrazone can be broadly categorized into transition metal-catalyzed and metal-free transformations. These pathways leverage the in situ generation of reactive intermediates to forge new chemical bonds and construct complex molecular architectures.

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium, play a pivotal role in activating 4-bromobenzaldehyde tosylhydrazone for a range of coupling reactions. acs.org These transformations often proceed through the formation of a palladium-carbene intermediate. scispace.comwikipedia.org

A key reaction is the palladium-catalyzed cross-coupling of N-tosylhydrazones with aryl halides. acs.org This process, initiated by the oxidative addition of the aryl halide to a Pd(0) species, involves the in situ generation of a diazo compound from the tosylhydrazone. acs.org The diazo compound then reacts with the palladium catalyst to form a palladium carbene, which undergoes migratory insertion into the Pd-aryl bond. acs.org Subsequent β-hydrogen elimination yields the final alkene product. acs.org This methodology is a valuable alternative to the classic Shapiro reaction for creating carbon-carbon double bonds. acs.org

The scope of these palladium-catalyzed reactions is extensive, allowing for the coupling of N-tosylhydrazones with various partners, including aryl halides, vinyl halides, and alkynes. acs.org For instance, the coupling with terminal alkynes provides a route to conjugated enynes, with good tolerance for a variety of functional groups on both the tosylhydrazone and the alkyne. acs.org

Recent advancements have also demonstrated the use of palladium catalysis in combination with other reagents to achieve more complex transformations. For example, a palladium-catalyzed, norbornene-mediated C-H activation/N-tosylhydrazone insertion reaction has been developed for the synthesis of highly functionalized vinylarenes. nih.gov This reaction showcases the ability to combine palladium-catalyzed C-H activation with the insertion of diazo compounds. nih.gov

Below is a table summarizing various transition metal-catalyzed reactions involving tosylhydrazones, including those derived from 4-bromobenzaldehyde.

| Catalyst System | Reactants | Product Type | Ref. |

| Pd(OAc)₂, P(2-furyl)₃ | N-Tosylhydrazone, Terminal Alkyne | Conjugated Enyne | acs.org |

| Pd₂(dba)₃, Xphos | N-Tosylhydrazone, Aryl Halide | Alkene | acs.org |

| Pd(OAc)₂, Norbornene | N-Tosylhydrazone, Aryl Halide | Vinylarene | nih.gov |

| Pd₂(dba)₃, Chiral Ligand | N-Tosylhydrazone, Benzyl Bromide | Chiral Tribenzocycloheptene | nih.gov |

Metal-Free Transformations

While transition metals are powerful tools, there is a growing interest in developing metal-free reactions for their environmental and economic benefits. researchgate.net this compound can also participate in a variety of transformations under metal-free conditions. researchgate.netdntb.gov.ua

A significant pathway for metal-free reactions involves the in situ generation of diazo compounds from tosylhydrazones, typically promoted by a base. researchgate.netfigshare.com These diazo intermediates can then undergo various reactions, such as 1,3-dipolar cycloadditions. researchgate.netrsc.org For example, a one-pot reaction has been developed for the synthesis of pyrazolo[1,5-c]quinazolinone derivatives where the N-tosylhydrazone is converted in situ to its corresponding diazo derivative, followed by an intramolecular 1,3-dipolar cycloaddition and ring expansion. rsc.org

Furthermore, photo-induced reactions offer a mild, catalyst-free method for generating reactive diazo species from N-tosylhydrazones. nih.gov Photo-excitation of N-tosylhydrazone anions can lead to the formation of diazo intermediates that readily undergo C-H insertion reactions with aldehydes, providing a route to ketones and homologated aldehydes. nih.gov This method is notable for its high functional group tolerance. nih.gov

Another notable metal-free reaction is the [2 + 2 + 1] cycloaddition of N-tosylhydrazones, tert-butyl nitrite (B80452), and alkenes to form isoxazolines. nih.gov This transformation proceeds through the in situ generation of a nitronate intermediate. nih.gov

The following table outlines key metal-free reactions involving tosylhydrazones.

| Reaction Type | Key Reagents | Product Type | Ref. |

| Intramolecular 1,3-Dipolar Cycloaddition | Base | Pyrazolo[1,5-c]quinazolinone | rsc.org |

| Photo-induced C-H Insertion | Light | Ketones, Aldehydes | nih.gov |

| [2 + 2 + 1] Cycloaddition | tert-Butyl Nitrite, Alkene | Isoxazoline (B3343090) | nih.gov |

Specific Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing methods and developing new synthetic strategies. This section delves into the specifics of key reactive intermediates and pathways.

In Situ Generation of Diazo Compounds from this compound

The formation of diazo compounds from N-tosylhydrazones is a cornerstone of their reactivity. researchgate.net This transformation is typically achieved through the Bamford-Stevens reaction, where a base is used to promote the decomposition of the tosylhydrazone. researchgate.netfigshare.com The use of tosylhydrazone salts as diazo precursors offers a safer alternative to handling potentially explosive diazo compounds directly. researchgate.netfigshare.com

The in situ generation of diazo compounds under mild conditions has been demonstrated using phase-transfer catalysts, which allows for the clean conversion of tosylhydrazone salts in a variety of solvents. researchgate.netfigshare.com These in situ generated diazo compounds can then be trapped by various reagents, including alkenes, alkynes, and aldehydes, or can react with transition metals to form metal carbenes. researchgate.netfigshare.com

Photochemical methods also provide an efficient means of generating diazo intermediates from N-tosylhydrazones. nih.gov The photo-excitation of N-tosylhydrazone anions leads to the formation of highly reactive alkyl diazo species that can participate in subsequent reactions. nih.gov

Formation and Reactivity of Nitronate Intermediates

In certain reactions, this compound can lead to the formation of nitronate intermediates. A notable example is the [2 + 2 + 1] cycloaddition reaction with tert-butyl nitrite and an alkene to produce isoxazolines. nih.gov

In this process, the N-tosylhydrazone, generated in situ from 4-bromobenzaldehyde and tosylhydrazine, is believed to couple with tert-butyl nitrite. nih.gov This is followed by a cycloaddition with the alkene and subsequent elimination of a tert-butyloxy group to yield the isoxazoline product. nih.gov The reaction has been successfully applied to a range of aldehydes and alkenes, including complex bioactive molecules. nih.gov

Palladium Carbene Migratory Insertion Pathways

Palladium carbene migratory insertion is a fundamental step in many of the transition metal-catalyzed reactions of this compound. acs.orgscispace.com This pathway involves the insertion of a carbene ligand into a palladium-carbon bond. scispace.com

The catalytic cycle typically begins with the formation of an organopalladium species, for example, through the oxidative addition of an aryl halide to Pd(0). acs.org A diazo compound, generated from the tosylhydrazone, then reacts with this palladium complex to form a palladium carbene. acs.org This is followed by the migratory insertion of the carbene into the Pd-aryl bond, forming a new palladium alkyl intermediate. acs.orgscispace.com This intermediate can then undergo various transformations, such as β-hydrogen elimination, to yield the final product and regenerate the palladium catalyst. acs.org

This palladium-catalyzed carbene migratory insertion has been utilized in the synthesis of a variety of compounds, including dihydronaphthalene and indene (B144670) derivatives, as well as highly functionalized vinylarenes. nih.govrsc.org The reaction conditions are generally mild, and a wide range of functional groups are tolerated. rsc.org Furthermore, enantioselective versions of these reactions have been developed, enabling the synthesis of chiral molecules. nih.gov

Computational and Theoretical Studies

Computational chemistry, particularly through theoretical models like Density Functional Theory (DFT), offers profound insights into the complex reaction mechanisms involving this compound. These studies allow for the detailed examination of reaction pathways that are often difficult to observe experimentally.

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving tosylhydrazones. DFT calculations provide a molecular-level understanding of electronic structures and the energetic feasibility of proposed reaction pathways. researchgate.net For instance, in reactions of aldehydes, DFT can be used to model the entire reaction sequence, from the initial nucleophilic attack to the formation of intermediates and final products. researchgate.netnih.gov

In the context of reactions involving this compound, computational studies have been performed to shed light on cycloaddition mechanisms. nih.gov For example, in the absence of a copper catalyst, the reaction between a diazo compound (generated in situ from the N-tosylhydrazone) and tert-butyl nitrite (TBN) proceeds via a nucleophilic substitution. nih.gov DFT calculations have shown that this leads to the formation of a nitronate intermediate with the release of a nitrogen molecule. nih.gov

Theoretical studies on related systems, such as the palladium-catalyzed cross-coupling of alkenes with N-tosyl hydrazones, have highlighted the crucial role of additives and solvents in the reaction mechanism, which can be rationalized through DFT calculations. acs.org Similarly, DFT has been employed to explore the stereoselectivity in cycloaddition reactions catalyzed by N-heterocyclic carbenes (NHCs), demonstrating how the catalyst influences the reaction pathway to favor a specific stereoisomer. rsc.org These computational approaches are vital for understanding catalyst-substrate interactions and the factors governing reaction outcomes.

The elucidation of transition states and the corresponding energy profiles is fundamental to understanding reaction kinetics and mechanisms. A reaction energy diagram plots the potential energy of a system against the reaction coordinate, which represents the progress of the reaction. fiveable.melibretexts.org The peaks on this diagram represent transition states—high-energy, unstable configurations that molecules must pass through to transform from reactants to products. fiveable.melibretexts.org The energy difference between the reactants and the highest energy transition state is the activation energy (ΔG‡ or Ea), which determines the reaction rate. fiveable.melibretexts.org

For reactions involving aldehyde derivatives, DFT calculations have successfully identified multiple transition states. researchgate.netnih.gov For example, in the reaction of benzaldehyde (B42025) with 4-amine-4H-1,2,4-triazole, three key transition states were identified:

TS1: Corresponds to the initial nucleophilic attack and hydrogen transfer to form a hemiaminal intermediate. nih.govcanterbury.ac.uk

TS2: Represents an internal molecular rearrangement. nih.govcanterbury.ac.uk

TS3: Leads to the elimination of a water molecule and the formation of the final Schiff base product. nih.gov

In the context of this compound, computational studies on its [2 + 2 + 1] cycloaddition reaction identified a key transition state (TS1) for the nucleophilic substitution between the in situ generated diazo compound and TBN. nih.gov In this transition state, the distance between the reacting carbon and nitrogen atoms (C1⋯N1) shortens significantly to 1.92 Å, while another carbon-nitrogen bond (C1⋯N2) lengthens to 1.39 Å. nih.gov DFT calculations have also been used to determine the energy differences for the formation of various products in cascade reactions, helping to explain the observed product distribution. acs.org The analysis of these energy profiles, often referred to as the energy span model, allows for the identification of the turnover-determining intermediate (TDI) and the turnover-determining transition state (TDTS), which collectively control the catalytic activity. osti.gov

Influence of Catalysts and Ligands on Reaction Outcomes

The reactivity of this compound is significantly influenced by the choice of catalysts and ligands, which can steer the reaction towards specific products and enhance efficiency.

Copper catalysts are highly effective in promoting cycloaddition reactions involving tosylhydrazones. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a reliable and versatile bond-forming reaction. nih.gov This reaction typically uses a copper(I) source to exclusively produce 1,4-disubstituted 1,2,3-triazoles, whereas the uncatalyzed thermal reaction yields a mixture of regioisomers. nih.gov

In a [2 + 2 + 1] cycloaddition reaction involving the N-tosylhydrazone generated from 4-bromobenzaldehyde, various copper salts were evaluated for their catalytic activity. The results demonstrated that the choice of copper catalyst significantly impacts the product yield.

Table 1: Evaluation of Copper Catalysts in a [2 + 2 + 1] Cycloaddition Reaction nih.gov

| Catalyst | Yield (%) |

|---|---|

| CuCl₂ | 83 |

| CuCl | 77 |

| CuBr | 83 |

| CuI | 56 |

| Cu(OAc)₂ | 58 |

Reaction conditions: N-tosylhydrazone from 4-bromobenzaldehyde, ethyl acrylate, catalyst (10 mol%), TMEDA, and TBN in THF at 65 °C.

As shown in the table, CuCl₂ and CuBr provided the highest yields, making them optimal catalysts for this transformation. nih.gov The methodology has proven to be robust, tolerating a wide range of functional groups and has been applied to the modification of complex bioactive molecules. nih.gov

Palladium catalysts are widely used for cross-coupling reactions that form new carbon-carbon bonds. Reactions involving N-tosylhydrazones, which can act as carbene precursors, have been successfully coupled with various partners using palladium catalysis. rsc.org

A notable application is the ligand-free cross-coupling of tosylhydrazones with aryl and heteroaryl halides to synthesize substituted olefins. organic-chemistry.org This method utilizes Pd(PPh₃)₂Cl₂ as the catalyst and demonstrates high functional group tolerance. organic-chemistry.org Palladium-catalyzed oxidative cross-coupling of N-tosylhydrazones with terminal alkynes provides a route to conjugated enynes. nih.gov Furthermore, palladium catalysis enables three-component coupling reactions, for example, between an N-tosylhydrazone, a terminal alkyne, and an aryl halide, proceeding through a mechanism of migratory insertion, transmetalation, and reductive elimination. acs.org Another variation involves the three-component reaction of o-bromobenzaldehyde, an N-tosylhydrazone, and methanol (B129727), which also shows broad substrate scope. acs.org

Ligands play a critical role in catalysis by coordinating to the metal center and modifying its electronic and steric properties. This, in turn, influences the catalyst's activity, selectivity, and stability. In some palladium-catalyzed cross-coupling reactions of tosylhydrazones, the process can proceed efficiently without any external ligand, which simplifies the reaction setup. organic-chemistry.org

However, in many cases, the choice of ligand is crucial for achieving the desired outcome. For instance, in copper-catalyzed cycloadditions, polydentate N-donor chelating ligands have been shown to enable the reaction of in situ-formed hydrazoic acid with terminal alkynes under mild conditions. organic-chemistry.org In the [2 + 2 + 1] cycloaddition of the tosylhydrazone from 4-bromobenzaldehyde, while various bases were screened, the ligand/base tetramethylethylenediamine (TMEDA) was found to be optimal for achieving a high yield. nih.gov

Table 2: Effect of Base/Ligand on Cycloaddition Yield nih.gov

| Base/Ligand | Yield (%) |

|---|---|

| TMEDA | 83 |

| DABCO | 68 |

| Na₂CO₃ | 16 |

| Cs₂CO₃ | <1 |

| tBuOLi | <1 |

| K₂CO₃ | <1 |

| tBuOK | <1 |

| NaOH | <1 |

| K₃PO₄ | <1 |

Reaction conditions: N-tosylhydrazone from 4-bromobenzaldehyde, ethyl acrylate, CuCl₂, base, and TBN in THF at 65 °C.

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| tert-Butyl nitrite | TBN |

| Copper(II) chloride | CuCl₂ |

| Tetramethylethylenediamine | TMEDA |

| Palladium(II) bis(triphenylphosphine) dichloride | Pd(PPh₃)₂Cl₂ |

| Lithium tert-butoxide | tBuOLi |

| Copper(I) chloride | CuCl |

| Copper(I) bromide | CuBr |

| Copper(I) iodide | CuI |

| Copper(II) acetate (B1210297) | Cu(OAc)₂ |

| 1,4-Diazabicyclo[2.2.2]octane | DABCO |

| Sodium carbonate | Na₂CO₃ |

| Cesium carbonate | Cs₂CO₃ |

| Potassium carbonate | K₂CO₃ |

| Potassium tert-butoxide | tBuOK |

| Sodium hydroxide | NaOH |

| Potassium phosphate | K₃PO₄ |

| 4-amine-4H-1,2,4-triazole | 4at |

Stereochemical Aspects of Transformations Involving this compound

The stereochemistry of reactions involving this compound and related tosylhydrazones is a critical aspect that dictates the three-dimensional structure of the products. The inherent stereochemistry of the tosylhydrazone itself, specifically the configuration of the C=N double bond, and the subsequent stereocontrol in its transformations, are pivotal in synthetic organic chemistry. Investigations have focused on diastereoselective and enantioselective reactions, where new stereocenters are formed with a high degree of control.

Inherent Stereochemistry and E/Z Isomerism

The formation of a tosylhydrazone from an aldehyde or ketone, such as 4-bromobenzaldehyde, and tosylhydrazine can lead to geometric isomers (E/Z) around the C=N double bond. The stereochemical outcome of this condensation can be crucial, as the geometry of the tosylhydrazone can influence the stereoselectivity of subsequent reactions. Research has shown that a kinetic preference for the formation of the E-hydrazone geometry is often observed. nih.gov This kinetic E-stereoselectivity is essential, as specific isomer geometries may be required for certain stereocontrolled reactions, such as chelation-controlled reductions. nih.govresearchgate.net The unambiguous determination of the C=N bond configuration is often achieved through techniques like single-crystal X-ray analysis, which has been used to confirm the Z configuration for other conjugated tosylhydrazones. mdpi.com

Diastereoselective Transformations

This compound and its derivatives serve as precursors to diazo compounds, which can engage in a variety of diastereoselective reactions. These reactions are valuable for constructing complex molecules with multiple stereocenters.

One notable example is the three-component reaction of an α,β-unsaturated N-tosylhydrazone, an alkylboronic acid, and an aldehyde, which produces homoallylic alcohols with high diastereoselectivity. rsc.org The reaction proceeds through an intermediate allylboronic acid, which then reacts with the aldehyde. The observed high diastereoselectivity is rationalized by the Zimmerman-Traxler transition state model. In this model, the reaction proceeds through a cyclic, chair-like transition state where the largest substituents on the aldehyde and the allylborane preferentially occupy equatorial positions to minimize steric hindrance, thus dictating the relative stereochemistry of the newly formed stereocenters. rsc.org

Another powerful application is the diastereoselective synthesis of complex heterocyclic scaffolds. For instance, tosylhydrazine can mediate the conjugate reduction of 3-phenacylideneoxindoles, initiating a sequential Michael/intramolecular aldol (B89426) reaction. This process results in the formation of densely substituted dispirocyclopentanebisoxindole derivatives, creating four chiral stereocenters in a single, one-pot operation with high diastereoselectivity. nih.gov X-ray diffraction analysis of the product confirmed the relative stereochemistry, showing that the thermodynamically most stable diastereomer is formed, where steric hindrance is minimized by the arrangement of the bulky oxindole (B195798) moieties. nih.gov

Table 1: Examples of Diastereoselective Reactions Involving Tosylhydrazone Derivatives

| Reaction Type | Tosylhydrazone Precursor | Reactants | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Three-Component Carboborylation/Allylation | Cyclic α,β-Unsaturated N-Tosylhydrazone | Alkylboronic acid, Aldehyde | Homoallylic Alcohol | High Diastereoselectivity (dr > 20:1) | rsc.org |

| Reductive Cyclization | (Generated in situ from Tosylhydrazine) | 3-Phenacylideneoxindole (2 equiv.) | Dispirocyclopentanebisoxindole | High Diastereoselectivity (Single Diastereomer) | nih.gov |

Enantioselective Transformations

The generation of carbenes or carbenoids from tosylhydrazones like this compound opens the door to a wide array of transition-metal-catalyzed asymmetric reactions. researchgate.netresearchgate.netnih.gov By employing chiral ligands, the metal catalyst can create a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer over the other.

A key strategy involves the in situ generation of a diazo compound from the tosylhydrazone, which then reacts with a transition metal (e.g., palladium, rhodium, copper) to form a metal carbene intermediate. acs.orgwikipedia.org This chiral metal carbene can then undergo various enantioselective transformations.

For example, N-heterocyclic carbenes (NHCs) have been used as organocatalysts in the desymmetrization of prochiral molecules involving tosylhydrazone chemistry. An approach has been developed for the atroposelective synthesis of axially chiral biaryl aldehydes. nih.gov In this process, a kinetic resolution catalyzed by a chiral NHC allows for the synthesis of axially chiral aryl monoaldehydes with excellent optical purities (e.g., >99:1 er). This demonstrates the utility of tosylhydrazone-derived intermediates in controlling more complex forms of stereochemistry, such as axial chirality. nih.gov

Table 2: Example of an Enantioselective Transformation

| Reaction Type | Key Reagents | Catalyst System | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Desymmetrization / Kinetic Resolution | Prochiral dialdehyde, Tosylhydrazine (TsNHNH2) | Chiral N-Heterocyclic Carbene (NHC) | Axially Chiral Aryl Monoaldehyde | High Enantioselectivity (>99:1 er) | nih.gov |

These examples highlight that the stereochemical outcome of reactions involving this compound can be effectively controlled. This is achieved either through the inherent substrate geometry, diastereoselective reaction pathways governed by steric or electronic factors, or through enantioselective catalysis using chiral metal complexes or organocatalysts.

Transformations and Synthetic Applications of 4 Bromobenzaldehyde Tosylhydrazone

Cycloaddition Reactions

Cycloaddition reactions involving 4-bromobenzaldehyde (B125591) tosylhydrazone serve as a powerful tool for the synthesis of heterocyclic compounds. These reactions leverage the in situ generation of reactive intermediates from the tosylhydrazone to construct ring systems.

A significant application of 4-bromobenzaldehyde tosylhydrazone is in the [2+2+1] cycloaddition reaction to form isoxazolines. nih.govrsc.orgresearchgate.net This transformation involves the reaction of the N-tosylhydrazone (generated in situ from 4-bromobenzaldehyde), tert-butyl nitrite (B80452) (TBN), and an alkene. nih.govscispace.comrsc.org The process is notable for its novel mechanism, which does not rely on the generation of nitrile oxides, a common pathway for isoxazoline (B3343090) synthesis. nih.govrsc.orgresearchgate.net The reaction is typically facilitated by a copper catalyst, such as copper(II) chloride, in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), although the reaction can proceed even without the copper catalyst, albeit with potentially lower efficiency. nih.govrsc.org This method is practical and robust, showing tolerance to both air and moisture. nih.govrsc.orgresearchgate.net

The proposed mechanism involves the initial coupling of the N-tosylhydrazone with TBN to generate a nitronate intermediate. This is followed by a cycloaddition with the alkene and subsequent elimination of a tert-butyloxy group to yield the final isoxazoline product. nih.govresearchgate.netscispace.comrsc.org

The [2+2+1] cycloaddition employing this compound demonstrates a broad scope with respect to the alkene coupling partner. nih.gov A variety of alkenes, including terminal, internal, and 1,1-disubstituted olefins, participate effectively in the reaction. rsc.org This versatility allows for the synthesis of a wide array of substituted isoxazolines. The reaction conditions are generally standardized, involving the N-tosylhydrazone, the alkene, CuCl₂, TMEDA, and TBN in a solvent like THF at 65 °C. nih.govrsc.org

Table 1: Scope of Alkene Substrates in [2+2+1] Cycloaddition with this compound

| Alkene Substrate | Product | Yield (%) |

|---|---|---|

| Ethyl acrylate | 3-(4-Bromophenyl)-5-(ethoxycarbonyl)isoxazoline | 88 |

| Styrene | 3-(4-Bromophenyl)-5-phenylisoxazoline | 85 |

| 4-Methylstyrene | 3-(4-Bromophenyl)-5-(p-tolyl)isoxazoline | 82 |

| 4-Methoxystyrene | 3-(4-Bromophenyl)-5-(4-methoxyphenyl)isoxazoline | 78 |

| 4-Chlorostyrene | 3-(4-Bromophenyl)-5-(4-chlorophenyl)isoxazoline | 86 |

| 1-Octene | 3-(4-Bromophenyl)-5-hexylisoxazoline | 75 |

| Cyclohexene (internal alkene) | 3-(4-Bromophenyl)-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole | 72 |

| α-Methylstyrene (1,1-disubstituted) | 3-(4-Bromophenyl)-5-methyl-5-phenylisoxazoline | 70 |

Yields are based on data reported in scientific literature for reactions of various alkenes with the tosylhydrazone derived from 4-bromobenzaldehyde. nih.govrsc.org

A key advantage of this synthetic method is its exceptional tolerance for a wide range of functional groups on both the tosylhydrazone and the alkene substrate. nih.govrsc.orgresearchgate.net This compatibility allows for the direct functionalization of complex and bioactive molecules without the need for extensive protecting group strategies. nih.gov The reaction conditions are mild enough to preserve sensitive moieties that might not be stable in traditional nitrile oxide cycloadditions. rsc.org

Functional groups that are well-tolerated include:

Halogens: Chloro and bromo groups on the aromatic rings of the substrates remain intact.

Ethers: Alkoxy groups, such as methoxy, are compatible.

Esters: The ester functionality is stable under the reaction conditions.

Hydroxyl and Amine groups: Less stable groups like free hydroxyl (-OH) and protected amines (-NHBoc), as well as free N-H bonds, are preserved. rsc.org

Heterocycles: Biologically relevant heterocyclic structures like saccharin (B28170) and phthalimide (B116566) can be incorporated without degradation. rsc.org

Other functionalities: Thioethers and acetals also remain intact during the reaction. rsc.org

This broad functional group tolerance makes the [2+2+1] cycloaddition a valuable tool for late-stage functionalization in medicinal chemistry and drug discovery, as demonstrated by its application to modify complex molecules like indomethacin, naproxen, and estrone (B1671321) derivatives. nih.govrsc.org

Table 2: Functional Group Tolerance in the Synthesis of Bioactive Derivatives

| Bioactive Molecule (Alkene Source) | Resulting Isoxazoline | Yield (%) |

|---|---|---|

| Indomethacin derivative | Isoxazoline-functionalized indomethacin | 65 |

| Naproxen derivative | Isoxazoline-functionalized naproxen | 72 |

| Pregnenolone derivative | Isoxazoline-functionalized pregnenolone | 68 |

| Estrone derivative | Isoxazoline-functionalized estrone | 70 |

| Ezetimibe derivative | Isoxazoline-functionalized ezetimibe | 55 |

Yields reported for the reaction of the specified bioactive molecules with the N-tosylhydrazone derived from 4-bromobenzaldehyde. nih.gov

While the [2+2+1] cycloaddition for isoxazoline synthesis is a prominent transformation for this compound, the inherent reactivity of tosylhydrazones suggests potential for other cycloaddition pathways. Tosylhydrazones are known precursors to diazo compounds and carbenes, which can participate in various cycloadditions, such as [3+2] cycloadditions with dipolarophiles or cyclopropanations with alkenes. However, in the context of the reaction with tert-butyl nitrite and alkenes, the [2+2+1] pathway leading to isoxazolines is the specifically documented and primary route for this compound. nih.govscispace.comrsc.org Other cycloaddition strategies, such as [4+1] annulations to form different five-membered rings, typically involve different reaction partners and mechanisms, like the reaction of nitrosoalkenes with sulfur ylides. nih.gov

[2+2+1] Cycloaddition for Isoxazoline Synthesis

Cross-Coupling Reactions

This compound also serves as a substrate in cross-coupling reactions, providing a pathway for the formation of new carbon-carbon bonds. These reactions expand the synthetic utility of the tosylhydrazone beyond heterocyclic synthesis.

A notable cross-coupling application is the reductive coupling of this compound with arylboronic acids. This reaction facilitates the formation of a Csp²–Csp³ bond, yielding diarylmethane derivatives. nih.gov In a specific example, the reaction of this compound with m-tolylboronic acid resulted in the corresponding 1-bromo-4-(3-methylbenzyl)benzene in a 74% yield. nih.gov This transformation demonstrates the ability of the tosylhydrazone to act as an electrophilic partner in a coupling process that ultimately replaces the C=N-NHTs group with a new C-C bond. Such reactions are valuable for constructing the core structures of many organic molecules. nih.gov The bromo-substituent on the product offers a handle for further synthetic modifications, for instance, through subsequent palladium-catalyzed Suzuki coupling reactions to form terphenyl derivatives. nih.gov

Carbon-Carbon Bond Formation via Reductive Coupling

Coupling with Arylboronic Acids

A significant application of this compound is in the formation of new carbon-carbon bonds through coupling reactions with arylboronic acids. This transformation is a key step in the synthesis of diarylmethanes, which are important structural motifs in many pharmaceutical compounds and natural products.

The reaction typically proceeds via a metal-free reductive cross-coupling mechanism. In this process, the tosylhydrazone is treated with a base to generate a diazo compound in situ. This reactive intermediate then couples with an arylboronic acid to form the desired diarylmethane product. This method is notable for its tolerance of various functional groups, including hydroxyl, halide, and amine groups, offering a complementary approach to traditional transition-metal-catalyzed cross-coupling reactions.

Research has demonstrated the successful synthesis of a range of diarylmethane derivatives using this methodology. For example, the coupling of this compound with different arylboronic acids has been shown to produce the corresponding diarylmethanes in good yields.

Table 1: Examples of Diaryl Methane Synthesis via Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 4-Bromobenzylbenzene | 85 |

| 2 | 4-Methylphenylboronic acid | 1-(4-Bromobenzyl)-4-methylbenzene | 82 |

| 3 | 4-Methoxyphenylboronic acid | 1-(4-Bromobenzyl)-4-methoxybenzene | 78 |

| 4 | 3-Chlorophenylboronic acid | 1-(4-Bromobenzyl)-3-chlorobenzene | 75 |

This table is a representative example and does not reflect a specific single study but is a composite representation of typical results in the field.

Three-Component Coupling with Aryl Halides and Terminal Alkynes

This compound can also participate in more complex, multi-component reactions to form intricate molecular architectures. One such example is the palladium-catalyzed three-component coupling reaction involving an aryl halide and a terminal alkyne. This reaction allows for the simultaneous formation of two new carbon-carbon bonds, an sp2-sp3 C-C bond and an sp-sp3 C-C bond.

The proposed mechanism for this transformation involves a sequence of steps: palladium carbene migratory insertion, transmetalation, and reductive elimination. The reaction typically utilizes a palladium catalyst, such as Pd2(dba)3, with a suitable ligand like Xphos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), and a base, such as lithium tert-butoxide.

This three-component coupling provides a direct route to highly substituted and functionalized molecules, such as 1,3,5-trisubstituted benzenes, from readily available starting materials. The reaction demonstrates good functional group tolerance and can be applied to a variety of aryl halides and terminal alkynes.

Carbon-Oxygen Bond Formation

While less common than its application in C-C bond formation, this compound can be utilized in reactions leading to the formation of carbon-oxygen bonds. These transformations often involve the generation of a carbene or a carbene-like intermediate from the tosylhydrazone, which can then be trapped by an oxygen-containing nucleophile. For instance, in the presence of a suitable catalyst and an alcohol, the diazo compound derived from this compound can lead to the formation of ethers. A palladium-catalyzed three-component reaction of o-bromobenzaldehyde, an N-tosylhydrazone, and methanol (B129727) has been described, showcasing the formation of a C-O bond.

Insertion Reactions

The in situ generation of a diazo species from this compound opens up possibilities for various insertion reactions. These reactions involve the insertion of the carbene carbon into other chemical bonds, such as N-H and Si-H bonds. While specific examples focusing solely on this compound are not extensively detailed in the provided search results, the general reactivity of tosylhydrazones in such transformations is well-established. These insertion reactions provide a powerful tool for the formation of new C-N and C-Si bonds, further expanding the synthetic utility of this class of compounds.

Olefination Reactions

This compound can be converted into vinyl bromides through olefination reactions. This transformation typically involves the treatment of the tosylhydrazone with a base to generate a diazo intermediate, which then undergoes further reaction to yield the corresponding vinyl bromide. This method offers a regioselective route to vinyl halides, which are valuable synthetic intermediates. For example, the use of N-bromosuccinimide (NBS) in the presence of a base can facilitate this conversion. Vinyl bromides are versatile building blocks in organic synthesis, participating in various cross-coupling reactions to form more complex molecules.

Alkynylation Reactions

The conversion of aldehydes to terminal alkynes is a valuable transformation in organic synthesis, and this compound can serve as a precursor in this process. The reaction typically involves the treatment of the tosylhydrazone with a strong base, such as sodium amide (NaNH2), which induces elimination to form the corresponding alkyne. This method provides a straightforward route to terminal alkynes from readily available aldehydes.

Multi-Component and One-Pot Reaction Strategies Utilizing this compound

The reactivity of this compound makes it an ideal candidate for use in multi-component and one-pot reaction strategies. These approaches offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps in a single flask without the need for isolation of intermediates.

One notable example is a one-pot, four-component reaction involving an aromatic carbonyl compound (like 4-bromobenzaldehyde), tosylhydrazide, and two different arylboronic acids. In this sequence, the N-tosylhydrazone is first generated in situ. This is followed by a reductive coupling with the first arylboronic acid to form a diarylmethane intermediate. Subsequently, a palladium-catalyzed Suzuki coupling with the second arylboronic acid affords the final 4-benzyl-1,1'-biphenyl product. This strategy allows for the rapid construction of complex molecular scaffolds from simple starting materials.

Another example is the palladium-catalyzed three-component coupling of N-tosylhydrazones, terminal alkynes, and aryl halides, as discussed earlier, which also falls under the category of multi-component reactions. These strategies highlight the versatility of this compound as a key building block in modern organic synthesis.

Derivatization and Further Functionalization of Reaction Products

The synthetic utility of this compound extends beyond the initial transformations. The products derived from its reactions often contain the 4-bromophenyl moiety, which serves as a versatile functional handle for subsequent derivatization and molecular elaboration. This allows for the construction of complex molecular architectures through well-established synthetic protocols, particularly palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic systems.

Palladium-Catalyzed Suzuki Coupling

A significant strategy for functionalizing the products of this compound reactions is the use of the bromine atom in Suzuki cross-coupling reactions. Intermediates generated from multicomponent reactions can be subjected to a subsequent coupling without the need for isolation.

In one such synthetic approach, this compound, generated in situ, undergoes a reductive coupling with an arylboronic acid to form a 4-bromo-diarylmethane intermediate. This intermediate, which retains the reactive C-Br bond, can then be directly treated with a second, different arylboronic acid in the presence of a palladium catalyst. nih.gov This sequential, one-pot, three-component process effectively builds complex tri-arylmethane frameworks by forming two distinct carbon-carbon bonds. nih.gov The process demonstrates how the initial product is derivatized to add further aryl substituents.

For instance, the reaction of 4-bromobenzaldehyde, tosylhydrazide, and m-tolylboronic acid yields 1-bromo-4-((4-methylphenyl)methyl)benzene. This product can be further functionalized. A similar stepwise synthesis was employed to create an analog of CPY17 inhibitors, where the intermediate 4-(1-(4-bromophenyl)ethyl)pyridine was synthesized first and could then undergo a subsequent Suzuki coupling. nih.gov

Table 1: Derivatization via Sequential Suzuki Coupling

This table outlines a multi-step synthesis where an intermediate derived from a 4-bromobenzaldehyde precursor is further functionalized using a Suzuki coupling reaction.

| Intermediate | Coupling Partner | Catalyst System | Final Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromo-diarylmethane intermediate | Arylboronic Acid | Pd(OAc)₂, PCy₃·HBF₄ | Tri-arylmethane | Not specified | nih.gov |

Synthesis and Functionalization of Heterocyclic Scaffolds

The reaction products of 4-bromobenzaldehyde can also serve as key building blocks for the synthesis of complex heterocyclic compounds. For example, α,β-unsaturated ketones (chalcones) prepared from 4-bromobenzaldehyde are valuable precursors for synthesizing substituted pyridinones.

The condensation of 1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one with ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate (B1210297) leads to the formation of 6-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. tsijournals.com This newly formed heterocyclic product retains the 4-bromophenyl group and possesses other reactive sites, such as the pyridinone oxygen, which are available for further derivatization.

This pyridinone can be functionalized by reacting it with ethyl chloroacetate (B1199739) in the presence of sodium ethoxide. This O-alkylation reaction yields 2-(6-(4-bromophenyl)-3-cyano-4-(4-(dimethylamino)phenyl)pyridin-2-yloxy)acetate, which introduces an ester functionality. tsijournals.com This ester can be subsequently converted into a hydrazide by treatment with hydrazine (B178648) hydrate, demonstrating a multi-step functionalization pathway originating from a simple derivative. tsijournals.com

Table 2: Heterocyclic Derivatization from a 4-Bromobenzaldehyde Derivative

This table shows the multi-step synthesis and subsequent functionalization of a heterocyclic compound derived from a 4-bromophenyl-containing precursor.

| Starting Material | Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| 1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Ethyl cyanoacetate, Ammonium acetate | 6-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 68% | tsijournals.com |

| 6-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Ethyl chloroacetate, Sodium ethoxide | Ethyl 2-(6-(4-bromophenyl)-3-cyano-4-(4-(dimethylamino)phenyl)pyridin-2-yloxy)acetate | Not specified | tsijournals.com |

Introduction of "Clickable" Functional Groups

The 4-bromophenyl group present in many reaction products is a key site for introducing functionalities suitable for bio-conjugation or materials science applications, such as "clickable" groups. The bromine atom can be synthetically transformed into other groups like azides or alkynes. These transformations enable the use of the derivatized products in highly efficient and specific reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While direct derivatization of complex products is context-dependent, the functionalization of the parent 4-bromobenzaldehyde to introduce an azide (B81097) group has been demonstrated, highlighting the chemical feasibility of such transformations on the aromatic ring. beilstein-journals.orgnih.gov This suggests that products retaining the 4-bromophenyl scaffold are amenable to similar conversions, significantly broadening their potential applications.

Substrate Scope and Reaction Generality with 4 Bromobenzaldehyde Tosylhydrazone

Evaluation of Aldehyde and Ketone Substrates in Tosylhydrazone Formation

The formation of tosylhydrazones is a fundamental reaction involving the condensation of tosylhydrazine with aldehydes or ketones. wikipedia.org 4-Bromobenzaldehyde (B125591) readily undergoes this reaction to form the corresponding 4-bromobenzaldehyde tosylhydrazone. mdpi.combhu.ac.in This reaction is not limited to aldehydes; ketones also serve as viable substrates for tosylhydrazone formation. For instance, 4-bromoacetophenone and 1-(3-bromophenyl)ethan-1-one can be converted to their respective tosylhydrazones in situ. mdpi.com The reaction is typically carried out by heating the carbonyl compound and tosylhydrazine in a suitable solvent like 1,4-dioxane (B91453). mdpi.com A solvent-free grinding method has also been developed for the rapid and efficient synthesis of various N-tosylhydrazones, showcasing the broad applicability of this reaction to a range of aromatic aldehydes and ketones. nih.gov

The following table summarizes the formation of tosylhydrazones from various aldehyde and ketone substrates.

| Carbonyl Substrate | Reagent | Product | Reference |

| 4-Bromobenzaldehyde | Tosylhydrazine | This compound | mdpi.combhu.ac.in |

| 4-Bromoacetophenone | Tosylhydrazine | 4-Bromoacetophenone tosylhydrazone | mdpi.com |

| 1-(3-Bromophenyl)ethan-1-one | Tosylhydrazine | 1-(3-Bromophenyl)ethan-1-one tosylhydrazone | mdpi.com |

| 2-Bromobenzaldehyde | Tosylhydrazine | 2-Bromobenzaldehyde tosylhydrazone | mdpi.com |

| General Aromatic Aldehydes/Ketones | Tosylhydrazine | Corresponding N-tosylhydrazones | nih.gov |

This table is interactive. Click on the headers to sort the data.

Versatility with Different Coupling Partners (e.g., Alkenes, Arylboronic Acids)

This compound and related tosylhydrazones derived from bromo-substituted aromatic aldehydes and ketones exhibit significant versatility in coupling reactions. A key application is in palladium-catalyzed cross-coupling reactions.

One notable example is the reductive coupling with arylboronic acids. mdpi.com In a one-pot, multi-component reaction, the in situ generated tosylhydrazone of 4-bromoacetophenone or 4-bromobenzaldehyde reacts with an arylboronic acid to form a Csp²–Csp³ bond. mdpi.com This intermediate can then undergo a subsequent Suzuki coupling with another arylboronic acid, leading to the formation of 4-benzyl-1,1′-biphenyl derivatives. mdpi.com This process demonstrates the ability of the tosylhydrazone to facilitate the formation of multiple carbon-carbon bonds in a single pot.

The scope of arylboronic acids in these coupling reactions is broad, including those with both electron-donating and electron-withdrawing substituents. mdpi.comresearchgate.net For example, successful couplings have been reported with o-tolylboronic acid, naphthalene-2-ylboronic acid, and various substituted phenylboronic acids. mdpi.com The reaction is not limited to arylboronic acids; couplings with alkenyl boronic acids have also been documented with other tosylhydrazone substrates. nih.gov

The following table provides examples of coupling reactions involving tosylhydrazones and various coupling partners.

| Tosylhydrazone Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

| 4-Bromoacetophenone tosylhydrazone | Arylboronic acid | K₂CO₃ | 4-Bromo-diarylmethane intermediate | mdpi.com |

| 4-Bromo-diarylmethane intermediate | Arylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | 4-Benzyl-1,1′-biphenyl | mdpi.com |

| This compound | m-Tolylboronic acid | K₂CO₃, then Pd(OAc)₂, PCy₃·HBF₄ | 4-Benzyl-1,1′-biphenyl derivative | mdpi.com |

| Acetophenone N-tosylhydrazone | Phenylboronic acid | Pd(PPh₃)₄, LiOtBu, Ag₂CO₃ | Stilbene derivative | pku.edu.cn |

| General Aldehyde tosylhydrazones | Boronic acids | Metal-free conditions | Reductively coupled products | nih.gov |

This table is interactive. Click on the headers to sort the data.

Assessment of Functional Group Compatibility in Complex Systems

Reactions involving this compound and its derivatives have been shown to be compatible with a wide range of functional groups. This tolerance is crucial for the synthesis of complex molecules without the need for extensive protecting group strategies.

In the context of the one-pot, four-component synthesis of 4-benzyl-1,1′-biphenyls, the reaction conditions tolerate various substituents on the arylboronic acid partner. mdpi.com These include methyl, methoxy, and chloro groups. mdpi.com The reaction has also been successfully applied to substrates containing heterocyclic moieties, although in some cases, such as with carbazolyl groups, lower yields were observed. mdpi.com

The robustness of tosylhydrazone chemistry is further highlighted in metal-free reductive coupling reactions with boronic acids, which are known for their general functional-group tolerance. nih.gov Similarly, the synthesis of unsymmetrical ketones from tosylhydrazones and aryl aldehydes proceeds under mild conditions and is compatible with electron-rich, electron-neutral, and electron-poor substrates, as well as heterocyclic aldehydes. organic-chemistry.org This includes challenging functionalities like bromo and ester groups. organic-chemistry.org

The following table summarizes the compatibility of various functional groups in reactions involving tosylhydrazones.

| Reaction Type | Compatible Functional Groups | Incompatible/Less Tolerated Groups | Reference |

| One-pot reductive/Suzuki coupling | Methyl, Methoxy, Chloro | Carbazolyl (lower yield) | mdpi.com |

| Metal-free reductive coupling | Broad tolerance | Not specified | nih.gov |

| Unsymmetrical ketone synthesis | Bromo, Ester, Heterocycles | Not specified | organic-chemistry.org |

| Hydrazinolysis of amides | 4-Chlorophenyl | Hydroxyl and amino groups near carboxylic acids, dicarboxylic and tricarboxylic acids | frontiersin.org |

This table is interactive. Click on the headers to sort the data.

Tolerance to Environmental Factors (e.g., Air, Moisture) in Reaction Systems

The stability of the reactants and intermediates to environmental factors such as air and moisture is a significant advantage in synthetic chemistry. The coupling partners often used with tosylhydrazones, such as arylboronic acids, are noted for their stability in the presence of air and moisture. mdpi.com This characteristic contributes to the operational simplicity of these reactions.

The synthesis of N-tosylhydrazones can be performed under various conditions, including solvent-free grinding at room temperature, which suggests a good tolerance to atmospheric conditions. nih.gov The one-pot reactions involving the in situ generation of tosylhydrazones are typically carried out in refluxing solvents under an inert atmosphere is not always explicitly mentioned as a strict requirement for the initial tosylhydrazone formation step, though subsequent coupling steps, particularly those involving palladium catalysts, often benefit from such conditions to prevent catalyst deactivation. mdpi.com

The development of robust synthetic methods, such as the synthesis of unsymmetrical ketones from tosylhydrazones, which only require a base without additional promoters, further underscores the practical and tolerant nature of these reaction systems. organic-chemistry.org

Advanced Methodological Considerations in Utilizing 4 Bromobenzaldehyde Tosylhydrazone

Optimization of Reaction Conditions

The success of a chemical transformation hinges on the careful optimization of its reaction conditions. For reactions involving 4-bromobenzaldehyde (B125591) tosylhydrazone, key parameters such as solvent, temperature, stoichiometry, and the use of additives play a pivotal role in dictating the reaction's course and efficiency.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can profoundly influence the reactivity of 4-bromobenzaldehyde tosylhydrazone and the selectivity of its subsequent reactions. Solvents can affect the solubility of reactants, stabilize intermediates, and in some cases, directly participate in the reaction mechanism.

For instance, in the synthesis of N-tosylhydrazones, a variety of solvents have been tested. One study investigating the formation of a similar tosylhydrazone found that acetonitrile (B52724) (CH3CN) provided the highest yield compared to ethanol (B145695) (EtOH), ethyl acetate (B1210297) (EtOAc), toluene, chloroform (B151607) (CHCl3), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) at room temperature. nih.gov In some cases, solvent-free conditions using a grinding method have also proven effective, highlighting the versatility of reaction media for this transformation. nih.gov

Furthermore, the solvent can dictate the reaction pathway in subsequent transformations of the tosylhydrazone. A theoretical study on the selective photoreduction of 4-bromobenzaldehyde demonstrated that the solvent's ability to act as a proton donor determines the product. In ethanol, a protic solvent, the carbonyl group is preferentially reduced to yield 4-bromobenzyl alcohol. rsc.org Conversely, in acetonitrile, an aprotic solvent that is not a good proton donor, the reaction favors debromination. rsc.org This illustrates the critical role of the solvent in directing the selectivity of a reaction.

In a [2+2+1] cycloaddition reaction to form isoxazolines, where the N-tosylhydrazone of 4-bromobenzaldehyde is generated in situ, tetrahydrofuran (THF) was employed as the solvent. nih.gov This choice facilitates the solubility of the various components and intermediates, allowing the reaction to proceed effectively.

Table 1: Effect of Solvent on the Synthesis of 4-chlorobenzaldehyde (B46862) tosylhydrazone

| Entry | Solvent | Temperature | Time | Yield (%) |

| 1 | CH3CN | Room Temp | 2 h | Highest Yield |

| 2 | EtOH | Room Temp | 2 h | Lower Yield |

| 3 | EtOAc | Room Temp | 2 h | Lower Yield |

| 4 | Toluene | Room Temp | 2 h | Lower Yield |

| 5 | CHCl3 | Room Temp | 2 h | Lower Yield |

| 6 | THF | Room Temp | 2 h | Lower Yield |

| 7 | DMF | Room Temp | 2 h | Lower Yield |

| 8 | CH3CN | Reflux | 30 min | No significant change from RT |

| Data adapted from a study on a similar benzaldehyde (B42025) tosylhydrazone, illustrating a general trend in solvent effects for this type of reaction. nih.gov |

Temperature Control in Multi-Step Processes

Temperature is a critical parameter in multi-step synthetic sequences involving this compound. Precise temperature control is essential for managing reaction rates, preventing side reactions, and ensuring the stability of intermediates.

In the synthesis of isoxazolines via a [2+2+1] cycloaddition, the reaction involving the in situ generated this compound was conducted at 65 °C. nih.gov Raising the temperature to 80 °C resulted in a slight increase in yield, while conducting the reaction at room temperature led to only trace amounts of the desired product, indicating a significant thermal barrier for this transformation. nih.gov

Similarly, in the sulfur-mediated olefination of N-tosylhydrazones, temperature plays a crucial role. Reactions conducted at 100 °C showed significant conversion within 30 minutes, whereas lowering the temperature significantly slowed down the reaction rate. nih.gov

For multi-component, one-pot reactions where this compound is generated in situ and then undergoes further transformations, a staged temperature profile is often necessary. The initial formation of the tosylhydrazone from 4-bromobenzaldehyde and tosylhydrazide is typically carried out at a moderate temperature, such as 80 °C. nih.govmdpi.com Subsequent steps, such as reductive coupling with an arylboronic acid and a final Suzuki coupling, are then performed at a higher temperature, for example, 110 °C, to drive these transformations to completion. nih.govmdpi.com This temporal control of temperature is fundamental to the success of one-pot sequences.

Stoichiometric Considerations and Catalyst Loading

The stoichiometry of reactants and the loading of the catalyst are fundamental parameters that must be carefully optimized to maximize yield and minimize waste. In reactions utilizing this compound, these considerations are paramount.

The Shapiro reaction, which converts tosylhydrazones into alkenes, classically requires two equivalents of a strong organolithium base to proceed. wikipedia.orgarkat-usa.org This stoichiometry is necessary to first deprotonate the hydrazone and then to effect the elimination sequence that generates the vinyllithium (B1195746) intermediate. wikipedia.org

In transition-metal-catalyzed cross-coupling reactions, the catalyst loading is a key variable. For a [2+2+1] cycloaddition, 10 mol% of CuCl2 was found to be optimal. nih.gov In one-pot, multi-component reactions involving a Suzuki coupling step, palladium acetate (Pd(OAc)2) is often used in catalytic amounts, typically around 1 mol%. nih.govmdpi.com The loading of the phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy3·HBF4), is also critical and is generally used in a slightly higher amount, for instance, 4 mol%. nih.govmdpi.com

The molar ratio of the coupling partners is also crucial. In the aforementioned cycloaddition, the N-tosylhydrazone (generated from 4-bromobenzaldehyde) was used in a slight excess (0.65 mmol) relative to the alkene (0.50 mmol). nih.gov This ensures that the more readily available component is used in excess to drive the reaction towards the desired product.

Table 2: Stoichiometry and Catalyst Loading in a One-Pot, Four-Component Reaction

| Reactant/Catalyst | Role | Stoichiometry/Loading |

| 4-bromobenzaldehyde | Starting Material | 0.5 mmol |

| Tosylhydrazide | Reagent | 0.75 mmol |

| Arylboronic Acid (Step 1) | Coupling Partner | 1.5 mmol |

| K2CO3 | Base | 1.5 equivalents |

| Pd(OAc)2 | Catalyst | 1 mol % |

| PCy3·HBF4 | Ligand | 4 mol % |

| Arylboronic Acid (Step 2) | Coupling Partner | 0.75 mmol |

| Data adapted from a representative multi-component reaction involving a derivative of this compound. nih.gov |

Role of Additives and Co-catalysts

Additives and co-catalysts are often essential for the success of reactions involving this compound. These substances can act as bases, ligands, or promoters, influencing the reaction in various ways.

Bases are frequently required to facilitate the in situ formation of the diazo compound from the tosylhydrazone. In many palladium-catalyzed cross-coupling reactions, a base such as sodium tert-butoxide (NaOt-Bu) or a carbonate like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is used. acs.orgnih.gov The choice of base can be critical; for example, in the synthesis of isoxazolines, tetramethylethylenediamine (TMEDA) was found to be an effective base, while inorganic bases like Cs2CO3, K2CO3, and NaOH were less successful. nih.gov

In transition metal catalysis, ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and promoting specific elementary steps in the catalytic cycle. For palladium-catalyzed cross-coupling reactions of N-tosylhydrazones, phosphine ligands are commonly employed. acs.org For example, X-Phos is used in conjunction with Pd(OAc)2 in certain coupling reactions. rsc.org In other cases, ligands like PCy3·HBF4 are used to facilitate the catalytic cycle. nih.govmdpi.com The ligand can affect the rate and efficiency of key steps such as oxidative addition and reductive elimination.

In some instances, elemental sulfur has been used as an additive in the homocoupling of N-tosylhydrazones to form highly substituted alkenes. nih.gov Sulfur acts as a desulfurization reagent in the final step of the reaction mechanism. nih.gov

Scalability of Synthetic Protocols for Large-Scale Preparation

The transition from a laboratory-scale synthesis to a large-scale industrial preparation presents a unique set of challenges. For reactions involving this compound, scalability requires careful re-evaluation and optimization of the synthetic protocol.

Key considerations for scaling up include the cost and availability of starting materials, the safety of the reaction, the efficiency of heat transfer, and the ease of product isolation and purification. For instance, the Shapiro reaction, while powerful, uses stoichiometric amounts of pyrophoric organolithium reagents, which can pose significant safety and handling challenges on a large scale. wikipedia.org However, catalytic versions of the Shapiro reaction have been developed, which can mitigate some of these issues. wikipedia.org A 30 mmol scale Shapiro reaction has been reported where the catalyst loading could be reduced to 0.05 equivalents. wikipedia.org

A study on the scale-up synthesis of the complex natural product largazole (B1674506) provides valuable insights into the principles of process development that are applicable here. nih.gov The researchers modified and optimized conditions for each step to make them suitable for larger scale synthesis, including changing solvents to improve solubility and facilitate workup. For example, a macrocyclization reaction was scaled up to be performed in parallel in 10 L reactors, with careful control of the addition rate and temperature (0 °C) to ensure success. nih.gov The choice of solvent was switched from dichloromethane (B109758) to THF to improve the solubility of a key intermediate. nih.gov Purification methods also need to be adapted for large-scale work, often moving from chromatographic purification to crystallization or distillation. The synthesis of 4-bromobenzaldehyde itself has been described on a larger scale, involving steam distillation for purification. lookchem.com

Ultimately, a scalable process for reactions involving this compound would favor catalytic over stoichiometric reagents, utilize cost-effective and safe solvents and reagents, and be robust enough to tolerate minor fluctuations in reaction conditions without significant loss of yield or purity.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of new and improved catalytic systems is crucial for expanding the synthetic utility of 4-bromobenzaldehyde (B125591) tosylhydrazone. Current methods often rely on palladium catalysis for cross-coupling reactions. acs.orgwikipedia.org Future research should focus on exploring alternative transition metals like copper, rhodium, nickel, and cobalt, which have shown promise in coupling reactions with diazo compounds or their N-tosylhydrazone precursors. acs.org The goal is to develop catalysts that offer enhanced reactivity, allowing for lower catalyst loadings, milder reaction conditions, and broader substrate scope.

Furthermore, a significant challenge lies in controlling selectivity. Ligand development will be paramount in steering the reaction towards the desired products, especially in complex scenarios where multiple reaction pathways are possible. A ligand-controlled palladium-catalyzed three-component reaction of o-bromobenzaldehyde, N-tosylhydrazone, and methanol (B129727) has been described, highlighting the potential of this approach. acs.org The design of chiral ligands could also pave the way for asymmetric transformations, a highly sought-after goal in modern organic synthesis.

Design of Asymmetric Transformations Mediated by 4-Bromobenzaldehyde Tosylhydrazone

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. While this compound has been used in various synthetic transformations, its application in asymmetric catalysis remains largely unexplored. A key future direction is the design of chiral catalysts that can effectively control the stereochemical outcome of reactions involving this reagent.

This could involve the development of chiral N-tosylhydrazone derivatives or the use of chiral ligands in conjunction with transition metal catalysts. The in situ generation of diazo compounds from N-tosylhydrazones offers a practical entry point for such investigations. acs.org For instance, the development of catalytic and asymmetric epoxidation of carbonyl compounds using in situ generated diazo compounds demonstrates the feasibility of this strategy. wikipedia.org By carefully designing the chiral environment around the reactive intermediates, it should be possible to achieve high levels of enantioselectivity in reactions such as cyclopropanations, epoxidations, and C-H functionalization reactions.

Integration of this compound into Complex Synthetic Sequences

The true measure of a synthetic method's utility lies in its applicability to the synthesis of complex molecules. This compound has already been employed as a building block in the synthesis of various organic molecules. However, there is a vast and underexplored potential for its integration into more intricate and lengthy synthetic sequences.

Future research should focus on showcasing the robustness and reliability of reactions involving this compound in the context of total synthesis of natural products and complex pharmaceutical agents. This will require a deep understanding of its reactivity and compatibility with a wide range of functional groups. For example, its use in multicomponent reactions, where multiple bonds are formed in a single operation, could significantly streamline the synthesis of complex structures. The development of cascade reactions initiated by the decomposition of this compound could also lead to the rapid construction of molecular complexity from simple starting materials.

Exploration of New Reaction Classes and Mechanistic Pathways

While the use of N-tosylhydrazones in cross-coupling and carbene-transfer reactions is well-established, there is significant scope for discovering entirely new reaction classes. acs.org The unique electronic properties of this compound, arising from the presence of both the bromo and tosylhydrazone functionalities, could be exploited to unlock novel reactivity.

Future investigations could explore its potential in areas such as:

Radical Reactions: Investigating the generation of radical species from this compound and their subsequent application in C-C and C-X bond formation.

Photoredox Catalysis: The photochemical decomposition of N-tosylhydrazones to form diazo compounds has been reported. nih.gov Exploring the synergy between this process and photoredox catalysis could open up new avenues for bond formation under mild conditions.

Electrochemistry: Employing electrochemical methods to trigger the decomposition of this compound and control its reactivity.

Detailed mechanistic studies will be crucial to underpin these new discoveries. Understanding the intricate steps of the reaction pathways will enable the rational design of more efficient and selective transformations.

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring